2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)12-8-11(7-6-10(12)3)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXLOYZXZMPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(diethyls
Biological Activity
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
- Molecular Formula : C12H16ClN2O2S
- Molecular Weight : 284.78 g/mol
- Structure : The compound features a chloro group, a diethylsulfamoyl moiety, and a methyl-substituted phenyl ring, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may also interact with various receptors, leading to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In particular, it has been investigated for its effects on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound could selectively inhibit the growth of cancer cells, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit PRMT5, an enzyme implicated in various cancers. The study reported an IC50 value of 12 µM for this inhibition, suggesting potential as a targeted therapy in PRMT5-dependent cancers .
- Comparative Analysis : A comparative study evaluated the biological activities of various derivatives of N-substituted acetamides, including this compound. This research identified unique structural features that enhance biological activity compared to similar compounds .
- Toxicological Assessment : Toxicity studies have indicated that while the compound shows promising biological activity, it also possesses certain cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
Q & A
Q. What unexplored applications warrant investigation?
- Recommendations :
- Neuroinflammation : Screen for microglial activation suppression in neurodegenerative models.
- Antiviral potential : Test against RNA viruses (e.g., SARS-CoV-2 protease) via pseudovirus entry assays.
- Material science : Explore coordination chemistry with transition metals for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
